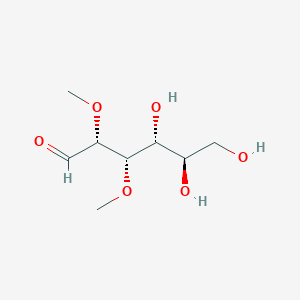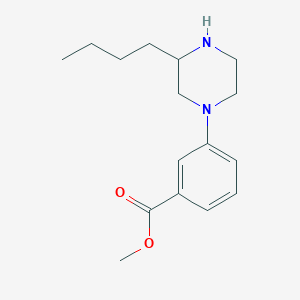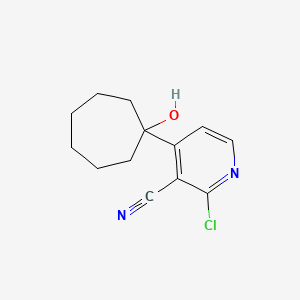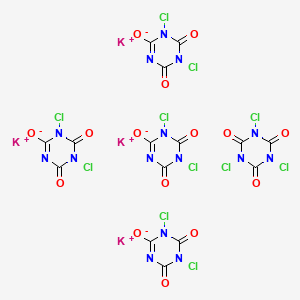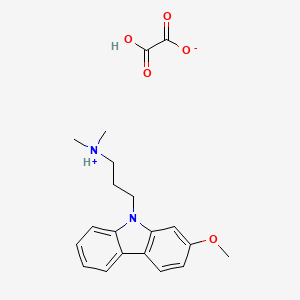![molecular formula C16H13ClO3 B13747705 methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxy group, and a chlorophenyl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate.
Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate in the presence of a base such as sodium hydroxide. This reaction forms the desired product through an aldol condensation mechanism.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing inflammation.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 4-chlorobenzoate
- Methyl 2-(4-chlorophenyl)acetate
-
Uniqueness
- The presence of both a hydroxy group and a chlorophenyl group in the same molecule provides unique reactivity and potential biological activity.
- The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H13ClO3 |
|---|---|
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+ |
Clé InChI |
HGXPBLYYVPPPFU-VMPITWQZSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


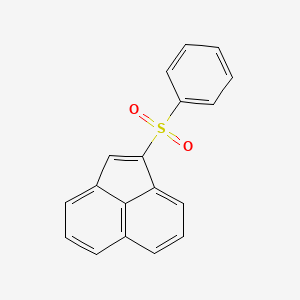
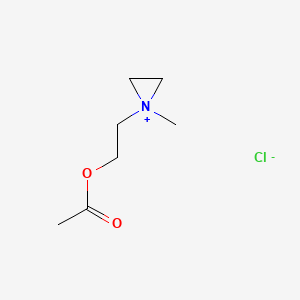
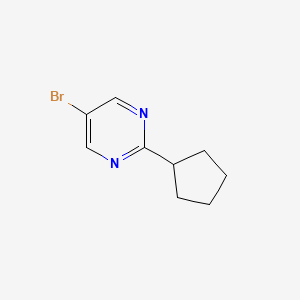
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
